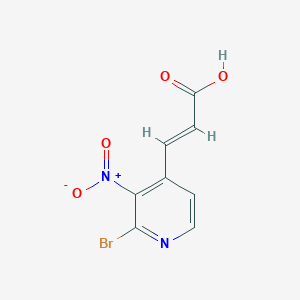

2-Bromo-3-nitropyridine-4-acrylic acid

Description

Contextualization of Pyridine-Carboxylic Acid Derivatives in Contemporary Organic Synthesis and Materials Science

Pyridine-carboxylic acid derivatives are a class of organic compounds that have garnered significant attention due to their versatile applications. wikipedia.org In organic synthesis, they serve as crucial building blocks and catalysts. For instance, picolinic acid (2-pyridinecarboxylic acid) and its derivatives are utilized in various chemical transformations, including multicomponent reactions for the synthesis of complex heterocyclic systems. nih.gov The carboxylic acid group, in concert with the pyridine (B92270) nitrogen, can act as a bidentate chelating agent for various metal ions, forming coordination complexes with interesting properties and applications in catalysis and materials science. wikipedia.orgresearchgate.net

In the realm of materials science, these derivatives are employed in the design of metal-organic frameworks (MOFs), coordination polymers, and functional materials with specific optical or electronic properties. mdpi.commdpi.com The ability of the pyridine nitrogen to participate in hydrogen bonding and the carboxylic acid's capacity for salt and co-crystal formation make these compounds valuable in crystal engineering and the development of materials with tailored solid-state structures. rsc.orgrsc.org

Significance of Halogenated and Nitrated Pyridine Scaffolds in Chemical Research

The introduction of halogen and nitro groups onto the pyridine ring dramatically influences its chemical reactivity and biological activity. Halogenated pyridines are versatile intermediates in cross-coupling reactions, allowing for the introduction of a wide array of substituents to the pyridine core. This functionalization is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules from simpler precursors. nih.gov

Nitrated pyridines are also of considerable interest. The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. This property is exploited in the synthesis of various substituted pyridines. researchgate.net Furthermore, the nitro group can be reduced to an amino group, providing a pathway to a different class of functionalized pyridines. The presence of both a bromo and a nitro group, as in the target molecule, offers a rich landscape for selective chemical transformations.

Proposed Research Trajectories for 2-Bromo-3-nitropyridine-4-acrylic acid based on Related Chemical Entities

Given the absence of specific literature on this compound, its potential research trajectories can be inferred from the known chemistry of its structural components.

Synthetic Applications:

Cross-Coupling Reactions: The bromo substituent at the 2-position is a prime handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-based substituents. This would enable the synthesis of a library of novel pyridine derivatives.

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group at the 3-position, along with the bromine at the 2-position, would likely activate the ring for nucleophilic aromatic substitution, allowing the displacement of the bromide by various nucleophiles.

Polymerization: The acrylic acid moiety is a monomer that can undergo polymerization. This opens the door to the synthesis of novel polymers incorporating the functionalized pyridine ring, which could have interesting material properties. nih.govresearchgate.net

Materials Science:

Coordination Chemistry: The pyridine nitrogen and the carboxylic acid group can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks with potential applications in catalysis, gas storage, or luminescence.

Crystal Engineering: The molecule possesses multiple sites for hydrogen bonding and other non-covalent interactions, making it an interesting candidate for studies in crystal engineering and the design of co-crystals with specific solid-state architectures. researchgate.net

Medicinal Chemistry:

Scaffold for Drug Discovery: The pyridine scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs. nih.govresearchgate.net The unique substitution pattern of this compound could serve as a starting point for the synthesis of novel compounds with potential biological activity.

Scope and Objectives of Academic Inquiry into this compound

The primary objective of academic inquiry into this compound would be to synthesize and fully characterize it. Subsequent research should focus on exploring its reactivity and potential applications as outlined above.

Key research objectives would include:

Development of a robust synthetic route to this compound.

Thorough characterization of the compound using spectroscopic and crystallographic techniques.

Investigation of its reactivity in key organic transformations, such as cross-coupling and nucleophilic substitution reactions.

Exploration of its coordination chemistry with various metal ions to synthesize and characterize novel coordination complexes.

Evaluation of its potential as a monomer in polymerization reactions to create new functional polymers.

Preliminary screening of its derivatives for biological activity to assess its potential as a scaffold in medicinal chemistry.

Data on Related Compounds

To provide context for the potential properties of this compound, the following tables summarize data for structurally related compounds.

Table 1: Physicochemical Properties of Related Bromo-Nitro-Pyridines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Bromo-3-nitropyridine | C₅H₃BrN₂O₂ | 202.99 | 122-125 |

| 2-Bromo-4-nitropyridine | C₅H₃BrN₂O₂ | 202.99 | Not specified |

| 2-Amino-3-bromo-5-nitropyridine | C₅H₄BrN₃O₂ | 218.01 | Not specified |

Data sourced from publicly available chemical databases. sigmaaldrich.comsigmaaldrich.comnih.gov

Table 2: Properties of Parent Pyridine Carboxylic and Acrylic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Acidity (pKa) |

| Picolinic acid | C₆H₅NO₂ | 123.11 | 5.4 |

| Nicotinic acid | C₆H₅NO₂ | 123.11 | 4.85 |

| Isonicotinic acid | C₆H₅NO₂ | 123.11 | 4.96 |

| Acrylic acid | C₃H₄O₂ | 72.06 | 4.25 |

Data sourced from publicly available chemical databases. wikipedia.orgwikipedia.orgwikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-bromo-3-nitropyridin-4-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O4/c9-8-7(11(14)15)5(3-4-10-8)1-2-6(12)13/h1-4H,(H,12,13)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDYALGZAHVUDK-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=CC(=O)O)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C(=C1/C=C/C(=O)O)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 2-Bromo-3-nitropyridine Core

The formation of the 2-bromo-3-nitropyridine core is a critical phase that relies on precise control over precursor synthesis and subsequent chemical modifications. Various pathways have been explored to achieve the desired substitution pattern on the pyridine (B92270) ring.

Precursor Synthesis and Functionalization Pathways for Bromonitropyridines

The synthesis of bromonitropyridines often commences with appropriately substituted pyridine precursors. A common strategy involves the use of hydroxypyridine or aminopyridine derivatives, which can be chemically transformed to introduce the bromo and nitro groups.

For instance, a general and established method for the synthesis of 2-bromopyridine derivatives involves the diazotization of 2-aminopyridines in the presence of hydrobromic acid and a nitrite source. This Sandmeyer-type reaction provides a reliable route to introduce a bromine atom at the 2-position of the pyridine ring.

Another key precursor is the corresponding hydroxypyridine. The conversion of a hydroxyl group to a bromine atom can be achieved using various brominating agents. A widely employed method is the treatment of a 2-hydroxypyridine derivative with phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide and phosphorus oxybromide. For example, the synthesis of 2-bromo-3-nitro-5-methylpyridine is accomplished by reacting 2-hydroxy-3-nitro-5-methylpyridine with phosphorus oxybromide in DMF. semanticscholar.org This approach is applicable to a range of substituted 2-hydroxypyridines.

The synthesis of the necessary precursors, such as aminonitropyridines or hydroxynitropyridines, is a crucial first step. Nitration of aminopyridines can lead to the desired nitro-substituted precursors. For example, 2-amino-5-bromopyridine can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-amino-5-bromo-3-nitropyridine. ugent.be This intermediate can then potentially be converted to the target 2-bromo-3-nitropyridine through deamination and diazotization.

Nitration and Halogenation Protocols on Pyridine Derivatives for Targeted Regioselectivity

Achieving the correct regiochemistry during nitration and halogenation of the pyridine ring is paramount. The electronic nature of the pyridine ring, being electron-deficient, makes electrophilic aromatic substitution reactions like nitration and halogenation challenging and often requires harsh conditions. The position of the incoming electrophile is directed by the existing substituents on the ring.

Direct nitration of pyridine itself is difficult and typically requires severe conditions, leading to low yields of 3-nitropyridine. However, the presence of activating groups, such as an amino or hydroxyl group, can facilitate the reaction and direct the nitration to specific positions. For instance, the nitration of 2-aminopyridine predominantly yields a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine. ugent.be The directing effect of the amino group favors substitution at the ortho and para positions.

Similarly, direct bromination of pyridine is also a sluggish reaction. Electrophilic bromination, when it does occur, typically yields 3-bromopyridine and 3,5-dibromopyridine. To achieve bromination at the 2-position, alternative strategies are necessary, such as the Sandmeyer reaction mentioned earlier or the use of N-oxides to activate the pyridine ring towards substitution at the 2- and 4-positions.

For the synthesis of 2-bromo-3-nitropyridine, a sequential approach is generally favored. Starting with a precursor that already contains one of the desired substituents allows for more controlled introduction of the second group. For example, starting with 2-aminopyridine, one could first introduce the bromo group at the 5-position, followed by nitration at the 3-position to give 2-amino-5-bromo-3-nitropyridine. Subsequent removal of the amino group would lead to a bromonitropyridine derivative.

| Reaction | Reagents | Product | Key Feature |

| Bromination of 2-aminopyridine | Br₂/HBr, NaNO₂ | 2-bromopyridine | Diazotization-Sandmeyer reaction |

| Bromination of 2-hydroxypyridine | POBr₃ | 2-bromopyridine | Conversion of hydroxyl to bromo group |

| Nitration of 2-amino-5-bromopyridine | HNO₃/H₂SO₄ | 2-amino-5-bromo-3-nitropyridine | Regioselective nitration directed by the amino group |

Multicomponent Reaction Approaches in Nitropyridine Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including substituted pyridines. These one-pot reactions combine three or more reactants to form a product that contains substantial portions of all the starting materials.

While specific MCRs for the direct synthesis of 2-bromo-3-nitropyridine are not extensively documented, the principles of MCRs are applied to construct highly substituted pyridine rings. These reactions often involve the condensation of aldehydes, ketones, ammonia or an ammonia source, and a compound with an active methylene group. By carefully selecting the starting materials, a variety of substituted dihydropyridines can be synthesized, which can then be oxidized to the corresponding pyridines.

The synthesis of nitropyridine derivatives through MCRs has been reported. These methods provide a rapid entry to complex nitropyridine scaffolds, which could potentially be further functionalized to introduce a bromine atom.

Green Chemistry Considerations in the Synthesis of the Pyridine Nucleus

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyridine. This involves the use of more environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

In the context of pyridine synthesis, green approaches include:

Use of water as a solvent: Where possible, replacing volatile organic solvents with water can significantly reduce the environmental impact of a synthesis.

Catalysis: The use of heterogeneous or recyclable catalysts can simplify product purification and reduce waste.

Microwave-assisted synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields with reduced energy consumption.

Atom economy: Multicomponent reactions are inherently more atom-economical as they incorporate a larger proportion of the starting materials into the final product.

While traditional methods for nitration and halogenation often involve harsh and hazardous reagents, ongoing research aims to develop greener alternatives for these crucial transformations.

Introduction of the Acrylic Acid Moiety

Once the 2-bromo-3-nitropyridine core is synthesized, the next critical step is the introduction of the acrylic acid group at the 4-position. The Mizoroki-Heck cross-coupling reaction is a powerful and widely used method for this transformation.

Mizoroki-Heck Cross-Coupling Reactions with Acrylic Acid Derivatives and Aryl Halides

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene in the presence of a base. mdpi.com This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

In the context of synthesizing 2-bromo-3-nitropyridine-4-acrylic acid, the 2-bromo-3-nitropyridine would serve as the aryl halide, and an acrylic acid derivative, such as ethyl acrylate (B77674) or acrylic acid itself, would be the alkene coupling partner.

The general catalytic cycle of the Mizoroki-Heck reaction involves:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (2-bromo-3-nitropyridine) to form a Pd(II)-aryl complex.

Alkene Coordination and Insertion: The alkene (acrylic acid derivative) coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-aryl bond.

β-Hydride Elimination: A β-hydride is eliminated from the resulting alkyl-palladium intermediate to form the substituted alkene product and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst.

The success of the Mizoroki-Heck reaction is dependent on several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature.

Catalysts and Ligands: A variety of palladium sources can be used, such as palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or palladium on carbon (Pd/C). The choice of ligand is also crucial and can significantly influence the efficiency and selectivity of the reaction. Common ligands include phosphines, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine, and N-heterocyclic carbenes (NHCs).

Bases: A base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the regeneration of the Pd(0) catalyst. Common bases include triethylamine (NEt₃), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).

Solvents: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or N-methyl-2-pyrrolidone (NMP) are typically used for the Mizoroki-Heck reaction.

Reaction Conditions: The reaction is typically carried out at elevated temperatures, often in the range of 80-140 °C.

A plausible reaction scheme for the synthesis of an ester precursor to the target molecule would be the coupling of 2-bromo-3-nitropyridine with ethyl acrylate using a palladium catalyst and a suitable base. Subsequent hydrolysis of the resulting ethyl (E)-3-(3-nitropyridin-2-yl)acrylate would yield the final product, this compound.

| Component | Examples | Function |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd/C | Facilitates the cross-coupling reaction |

| Ligand | PPh₃, P(o-tol)₃, NHCs | Stabilizes the palladium catalyst and influences reactivity |

| Base | NEt₃, K₂CO₃, NaOAc | Neutralizes HX and regenerates the catalyst |

| Solvent | DMF, MeCN, NMP | Provides a suitable medium for the reaction |

| Alkene | Ethyl acrylate, Acrylic acid | Coupling partner to form the acrylic acid moiety |

Michael Addition Strategies for Acrylic Acid Derivatives Functionalization

The Michael addition, or conjugate addition, is a powerful and widely utilized reaction in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.org It involves the 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, referred to as a Michael acceptor. Acrylic acid and its derivatives are excellent Michael acceptors due to the electron-withdrawing nature of the carboxyl group, which polarizes the carbon-carbon double bond.

A variety of nucleophiles can be employed in Michael additions to acrylic acid derivatives, leading to a diverse range of functionalized products. The aza-Michael reaction, which uses nitrogen-based nucleophiles, is of particular significance. researchgate.net Amines, for instance, readily add to acrylates to synthesize β-amino acids and their derivatives. nih.gov The reaction conditions can be tailored to control the outcome; for example, microwave irradiation has been shown to significantly decrease reaction times and improve yields. nih.govmdpi.com

Thiol-Michael additions are also highly efficient, proceeding under mild conditions to form stable carbon-sulfur bonds. This strategy has been used for surface functionalization, where thiol-containing peptides are conjugated to surfaces decorated with acrylate groups. acs.org The versatility of the Michael addition makes it a cornerstone for the functionalization of acrylic acid scaffolds, allowing for the introduction of a wide array of functional groups.

| Michael Donor (Nucleophile) | Michael Acceptor | Catalyst/Conditions | Product Type |

| Secondary Amines | Acrylates | Graphene Oxide | β-Amino Acid Derivatives |

| Trifunctional Amines | Diacrylates | Varies (temp, solvent) | Poly(β-amino ester)s |

| Benzylamine | Methyl Acrylate | DBU, Microwave | β-Amino Esters |

| Thiols | PEG-Acrylate | Mild, aqueous | Thioether Conjugates |

Preparation of Brominated Acrylic Acids as Precursors

Brominated acrylic acids serve as crucial precursors in the synthesis of more complex molecules. The introduction of bromine can be achieved through several methods, primarily involving the addition of bromine or hydrogen bromide across the double bond of acrylic acid.

One common method is the direct bromination of acrylic acid using liquid bromine. This reaction typically yields 2,3-dibromopropionic acid. google.comsciencemadness.org The reaction can be carried out with or without a solvent, such as dichloromethane or acetic acid. sciencemadness.orgchempedia.info Subsequent treatment of the dibromo acid with a base can lead to elimination, forming bromoacrylic acids. For instance, 2,3-dibromopropionic acid can be treated with thionyl chloride to produce 2,3-dibromopropionyl chloride, an important intermediate for reactive dyes. google.com

Alternatively, hydrobromination of acrylic acid with hydrogen bromide (HBr) leads to the formation of 3-bromopropionic acid. google.com This anti-Markovnikov addition is characteristic of α,β-unsaturated acids. The reaction can be performed using gaseous HBr or an aqueous solution of hydrobromic acid, providing a straightforward route to this valuable intermediate. google.com These brominated precursors are versatile synthons, with the bromine atom serving as a good leaving group for subsequent nucleophilic substitution reactions.

| Starting Material | Reagent(s) | Key Conditions | Product |

| Acrylic Acid | Liquid Bromine (Br₂) | 20-70 °C | 2,3-Dibromopropionic acid google.com |

| Acrylic Acid | Hydrogen Bromide (HBr) | 50-65 °C | 3-Bromopropionic acid google.com |

| β,β'-dibromoisobutyric acid | Methanol, Methanesulfonic acid | Reflux | Methyl β,β'-dibromoisobutyrate orgsyn.org |

Selective Functional Group Interconversions of this compound

The this compound molecule possesses three distinct and reactive functional groups: a carboxylic acid, a bromine atom, and a nitro group, all attached to a pyridine ring. This arrangement allows for a variety of selective chemical transformations, enabling the synthesis of a diverse library of derivatives.

The carboxylic acid group is readily amenable to standard transformations. Esterification can be achieved through reaction with an alcohol under acidic conditions (Fischer esterification) to yield the corresponding ester. This transformation is useful for modifying the solubility and electronic properties of the molecule or for protecting the carboxylic acid group during subsequent reactions.

Amidation, the formation of an amide bond, can be accomplished by reacting the carboxylic acid with an amine. This reaction is typically facilitated by activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by the addition of the desired amine. These modifications at the carboxylic acid site are fundamental for creating derivatives with altered biological or material properties. The chemistry is analogous to that of other pyridine carboxylic acids, such as 2-bromopyridine-3-carboxylic acid. nih.govnih.gov

The bromine and nitro groups on the pyridine ring offer numerous opportunities for functionalization. The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). msu.eduresearchgate.netlibretexts.org

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group (NH₂) using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or the use of metals in acidic media, such as iron powder in acetic acid or stannous chloride in hydrochloric acid. orgsyn.org This transformation is critical as it introduces a nucleophilic and electron-donating amino group, fundamentally altering the electronic character of the pyridine ring and opening up new avenues for further derivatization, such as diazotization or acylation.

Substitution of the Halogen: The bromine atom at the C2 position of the pyridine ring is activated towards nucleophilic substitution. It can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiols, in SNAr reactions. The presence of the adjacent electron-withdrawing nitro group at C3 further facilitates this substitution. This allows for the introduction of diverse substituents at the 2-position of the pyridine core. Studies on similar systems, such as 3-bromo-4-nitropyridine (B1272033), demonstrate its reactivity with amine nucleophiles. researchgate.net

Further functionalization of the pyridine ring of this compound, beyond the existing substituents, is challenging due to the deactivating effects of the bromo and nitro groups. msu.edu Electrophilic aromatic substitution is generally difficult on such an electron-deficient ring.

However, modern synthetic methods offer potential pathways. One strategy involves metal-halogen exchange. The bromine atom at C2 could potentially be exchanged with an organolithium reagent (like n-butyllithium) at low temperatures, creating a lithiated pyridine species. This powerful nucleophile could then be reacted with various electrophiles to introduce new substituents at the C2 position, assuming this reaction outcompetes attack at other sites.

Another advanced approach for achieving regioselectivity on pyridine rings is the use of blocking groups. nih.gov While not directly reported for this specific molecule, the principle involves temporarily installing a group that directs subsequent reactions to a specific, otherwise unreactive, position. After the desired functionalization, the blocking group is removed. Such strategies could potentially be adapted to achieve regioselective manipulations at the C5 or C6 positions of the pyridine ring, providing access to isomers that are not available through direct substitution methods.

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Nucleophilic Aromatic Substitution (SNAr) Pathways on the Pyridine (B92270) Ring

The SNAr reaction is a principal pathway for the functionalization of electron-deficient aromatic rings, such as the one in 2-Bromo-3-nitropyridine-4-acrylic acid. wikipedia.org This substitution occurs not through a direct S_N2-type displacement, which is sterically hindered on an aromatic ring, but via a multi-step addition-elimination mechanism. wikipedia.orglibretexts.org The pyridine ring itself is already more susceptible to nucleophilic attack than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, a characteristic that is significantly amplified by the presence of additional activating groups. pearson.com

The presence of strongly electron-withdrawing groups (EWGs) is crucial for activating an aromatic ring towards nucleophilic attack. numberanalytics.comrsc.org In this compound, the nitro (-NO2) group is a powerful activator. wikipedia.orgbyjus.com Its influence is exerted through both inductive and resonance effects.

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group withdraws electron density from the pyridine ring, increasing the electrophilicity of the ring carbons. stackexchange.com

Resonance Effect: The nitro group provides substantial stabilization for the negatively charged intermediate formed during the reaction. wikipedia.orgbyjus.com When a nucleophile attacks the ring, a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. wikipedia.orglibretexts.org The nitro group, when positioned ortho or para to the site of attack, can delocalize the negative charge onto its oxygen atoms, significantly lowering the activation energy for the formation of this intermediate. byjus.comstackexchange.com

In the context of this compound, the nitro group at the 3-position is ortho to the bromine-bearing carbon at the 2-position, providing potent activation for nucleophilic substitution at that site.

| Compound | Activating Group | Relative Rate | Reference |

|---|---|---|---|

| Chlorobenzene | None | 1 | libretexts.org |

| 1-chloro-4-nitrobenzene | -NO2 (para) | 7 x 1010 | |

| 1-chloro-2,4-dinitrobenzene | -NO2 (ortho, para) | ~108 (vs. Chlorobenzene) | libretexts.org |

In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex, not the subsequent departure of the leaving group. wikipedia.orgnih.gov This fact leads to a counterintuitive trend in leaving group ability, often referred to as the "element effect". nih.govnih.gov For many SNAr reactions, the reactivity order for halogens is F > Cl ≈ Br > I. wikipedia.orgnih.govnih.gov

This order is the reverse of that seen in S_N2 reactions, where C-X bond strength is paramount. In SNAr, the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the transition state leading to the anionic intermediate, accelerating the rate-limiting addition step. reddit.com While the C-Br bond is weaker than the C-Cl or C-F bond, making bromide a good leaving group in principle, its lower electronegativity provides less activation for the initial attack compared to fluorine. researchgate.net Therefore, in activated systems like nitropyridines, bromine functions as an effective, albeit not typically the most reactive, leaving group. nih.govresearchgate.net

The cornerstone of the stepwise SNAr mechanism is the formation of a discrete, anionic σ-adduct known as a Meisenheimer complex. wikipedia.orglibretexts.org This intermediate results from the nucleophile attacking the carbon atom bearing the leaving group, causing a change in hybridization at that carbon from sp2 to sp3. libretexts.org

Electron-Withdrawing Groups: As discussed, EWGs like the nitro group are essential for stabilizing the negative charge through resonance. wikipedia.orgnumberanalytics.com

Aromatic System: The inherent nature of the aromatic ring plays a role. Electron-deficient heterocyclic rings like pyridine can better accommodate the negative charge than benzene. pearson.com

Recent mechanistic studies and DFT calculations have introduced nuance to this picture, suggesting that the SNAr mechanism exists on a continuum. researchgate.netbris.ac.uk While substrates with strong activating groups (like nitro groups) and poor leaving groups (like fluoride) often form well-defined, observable Meisenheimer intermediates, other systems may proceed through a more concerted pathway where the intermediate is very short-lived and resembles a transition state more than a true intermediate. bris.ac.uknih.gov

In substituted pyridines, the position of nucleophilic attack is directed by the combined electronic effects of the ring nitrogen and the substituents. The pyridine nitrogen and the nitro group both render the ortho and para positions more electrophilic. pearson.comstackexchange.com In this compound, the bromine atom at C-2 is ortho to the activating nitro group at C-3.

Kinetic studies on analogous systems, such as 2,6-dichloro-3-nitropyridine, show that nucleophilic attack is often kinetically favored at the C-2 position (ortho to the nitro group) over the C-6 position (para to the nitro group). stackexchange.com This preference is attributed to the powerful inductive electron withdrawal by the nitro group, which most strongly affects the adjacent C-2 carbon, making it highly electron-deficient and prone to attack. stackexchange.com Although the product from attack at the para position might be thermodynamically more stable, the ortho attack is faster. stackexchange.com Therefore, for this compound, nucleophilic substitution is expected to occur regioselectively at the C-2 position, displacing the bromide.

Mechanistic Aspects of Palladium-Catalyzed Cross-Coupling Reactions (Heck)

The carbon-bromine bond in this compound provides a handle for various palladium-catalyzed cross-coupling reactions. The Mizoroki-Heck reaction, which forms a new carbon-carbon bond by coupling an aryl halide with an alkene, is a prominent example. organic-chemistry.orgwikipedia.org

The Mizoroki-Heck reaction proceeds through a well-established catalytic cycle involving palladium cycling between the Pd(0) and Pd(II) oxidation states. wikipedia.orgmdpi-res.com While the specific intermediates can be influenced by ligands, solvents, and substrates, the fundamental steps are as follows:

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the pyridine ring. This step forms a square planar Pd(II) complex, an arylpalladium(II) halide intermediate. wikipedia.org

Alkene Coordination and Insertion: An alkene substrate coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new alkylpalladium(II) intermediate. wikipedia.orgresearchgate.net

β-Hydride Elimination: For the reaction to proceed, the alkylpalladium(II) intermediate must have a hydrogen atom on the carbon beta to the palladium. A syn-β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming a hydridopalladium(II) complex and releasing the substituted alkene product. wikipedia.org This step typically determines the regioselectivity and stereoselectivity of the final product.

Reductive Elimination/Catalyst Regeneration: The cycle is completed by the reductive elimination of H-Br from the hydridopalladium(II) complex, typically facilitated by a base present in the reaction mixture. This step regenerates the active Pd(0) catalyst, allowing it to enter a new cycle. researchgate.net

| Step | Description | Palladium Oxidation State Change | Key Intermediate |

|---|---|---|---|

| 1. Oxidative Addition | Pd(0) inserts into the Aryl-Br bond. | 0 → +2 | Aryl-Pd(II)-Br Complex |

| 2. Migratory Insertion | Alkene inserts into the Pd-Aryl bond. | No change | Alkyl-Pd(II) Complex |

| 3. β-Hydride Elimination | β-Hydrogen is transferred to Pd, releasing the product alkene. | No change | Hydrido-Pd(II) Complex |

| 4. Catalyst Regeneration | Base-assisted elimination of HBr regenerates the catalyst. | +2 → 0 | Pd(0) Species |

Compound Index

| Compound Name |

|---|

| This compound |

| Benzene |

| Chlorobenzene |

| 1-chloro-2,4-dinitrobenzene |

| 1-chloro-4-nitrobenzene |

| 2,4-dinitrofluorobenzene |

| 2,6-dichloro-3-nitropyridine |

| Pyridine |

Influence of Ligands, Bases, and Solvents on Reaction Efficiency and Selectivity

The efficiency and selectivity of reactions involving substituted bromonitropyridines are profoundly influenced by the choice of ligands, bases, and solvents. These factors can dictate the reaction pathway, rate, and product distribution, particularly in nucleophilic substitution and metal-catalyzed processes.

Solvents: Solvent effects are critical in modulating reactivity. Studies on the reaction of 2-bromo-5-nitropyridine (B18158) with anilines in acetonitrile/dimethylformamide mixtures have shown that both specific (hydrogen-bond donor/acceptor) and non-specific (polarity/polarizability) solute-solvent interactions influence the reaction rate. researchgate.net A multiparameter analysis revealed that the solvent's hydrogen-bond donor (HBD) property was dominant in the solvation process. researchgate.net Similarly, investigations into the reaction of 3-bromo-4-nitropyridine (B1272033) derivatives found that nitro-group migration could occur in polar aprotic solvents, highlighting the solvent's role in directing the reaction towards unexpected pathways. researchgate.net The proper choice of solvent is also essential in VNS reactions to ensure rapid deprotonation and elimination. organic-chemistry.org

Ligands: In the context of metal-catalyzed reactions, ligands play a defining role. While direct studies on this compound are specific, principles can be drawn from related systems. For instance, in ruthenium nitrosyl complexes, the steric hindrance of pyridine-like ligands (e.g., 2-methylpyridine (B31789) vs. 3- or 4-methylpyridine) dictates the very structure of the resulting complex, leading to either monomeric or dimeric species under identical conditions. rsc.org This illustrates how ligand sterics can control access to a metal center, which is a key principle in catalysis that would apply to cross-coupling reactions involving the bromo-substituent of the target molecule.

The interplay of these factors is summarized in the table below, showing their general influence on common reactions of substituted pyridines.

| Factor | Influence on Reaction Efficiency | Influence on Reaction Selectivity | Example Reaction Type |

| Base | Affects rate of proton abstraction and elimination steps. organic-chemistry.orgnih.gov | Can determine the ratio of substitution products. researchgate.net | Vicarious Nucleophilic Substitution (VNS) |

| Solvent | Modulates reactant and transition state solvation, affecting reaction rates. researchgate.net | Can enable or inhibit specific pathways like isomerizations or rearrangements. researchgate.net | Nucleophilic Aromatic Substitution (SNAr) |

| Ligand | Controls catalyst activity and stability. | Steric and electronic properties dictate regioselectivity and stereoselectivity. rsc.org | Metal-Catalyzed Cross-Coupling |

Stereochemical Control and Mechanistic Studies of Michael Additions to Acrylic Acid Derivatives

The acrylic acid moiety of the title compound is a Michael acceptor, making conjugate additions a key potential transformation. Controlling the stereochemistry of such additions is a significant challenge in synthetic chemistry.

The asymmetric Michael addition of nucleophiles to electron-deficient alkenes like acrylic acid derivatives is a powerful method for creating stereogenic centers. rsc.org Organocatalysis has emerged as a particularly effective strategy for achieving high enantioselectivity.

Cinchona alkaloid-derived bifunctional organocatalysts have been successfully employed to catalyze the Michael addition of β-keto ester pro-nucleophiles to acrylic esters, thioesters, and N-acryloyl pyrrole. rsc.orgrsc.orgelectronicsandbooks.com These catalysts typically possess both a Brønsted base site (e.g., a quinuclidine (B89598) nitrogen) to deprotonate the nucleophile and a hydrogen-bond donor site (e.g., a urea (B33335) or thiourea (B124793) group) to activate the electrophile and control the orientation of the reactants in the transition state. This dual activation model allows for high levels of stereocontrol, with reported enantiomeric excesses of up to 98%. rsc.orgrsc.org A similar strategy using chiral amine/ureidoaminal bifunctional catalysts has been developed for the conjugate addition of α-branched nitroalkanes to α′-hydroxy enones, which serve as surrogates for acrylic acid derivatives. acs.org

| Catalyst Type | Michael Acceptor | Nucleophile | Key Feature | Achieved e.e. |

| Cinchona Alkaloid-Derived Bifunctional Catalyst | Acrylic esters, thioesters rsc.orgrsc.org | β-Keto esters rsc.orgrsc.org | Dual activation of nucleophile and electrophile | Up to 98% rsc.org |

| Chiral Amine/Ureidoaminal Bifunctional Catalyst | α′-Hydroxy enones (Acrylate surrogates) acs.org | α-Branched nitroalkanes acs.org | Tunable acrylate (B77674) template | e.r. up to 96:4 acs.org |

Topographical control refers to the use of the three-dimensional shape of a substrate or catalyst to direct the approach of a reagent, thereby controlling stereoselectivity. In the context of additions to a pyridine derivative, substituents on the ring can create a biased environment.

A relevant strategy involves the dearomatization of activated pyridinium (B92312) ions. For instance, a bulky tert-butyl group on the pyridine nitrogen can effectively block one face of the molecule. mdpi.com This steric hindrance forces an incoming nucleophile to approach from the less hindered, opposite face, leading to high stereocontrol. mdpi.com Although this example involves addition to the pyridine ring itself, the principle is directly applicable to a Michael addition on the acrylic acid substituent at the 4-position. A chiral auxiliary or a bulky protecting group on the pyridine ring could similarly shield one face of the molecule, directing the conjugate addition of a nucleophile to the acrylic acid moiety with a high degree of diastereoselectivity. The stereochemical outcome would be dictated by the kinetically favored pathway at low temperatures. mdpi.com

Other Relevant Reaction Pathways of Substituted Pyridines and Acrylic Acids

Beyond nucleophilic substitution and conjugate addition, other reaction pathways are relevant to the chemistry of nitropyridines and acrylic acids.

A sigmatropic reaction is a pericyclic rearrangement where a sigma bond migrates across a π-electron system to a new position in an uncatalyzed intramolecular process. wikipedia.orglibretexts.org These rearrangements are classified by an order term [i,j], indicating the number of atoms over which each end of the σ-bond has moved. libretexts.org

organic-chemistry.orgrsc.org Hydrogen Shifts: In these reactions, a hydrogen atom shifts across a five-atom π-system. These shifts are common in both cyclic and open-chain dienes at elevated temperatures and proceed suprafacially. wikipedia.orgstereoelectronics.org

acs.orgacs.org Sigmatropic Rearrangements: The Cope (all-carbon) and Claisen (involving an oxygen atom) rearrangements are the most synthetically important acs.orgacs.org shifts. libretexts.orgimperial.ac.uk They proceed through a concerted, chair-like transition state, and the reaction is often driven by factors such as the formation of a stable carbonyl group (in the oxy-Cope variant) or the relief of ring strain. libretexts.orgstereoelectronics.org

For a molecule like this compound, sigmatropic rearrangements could potentially be induced under thermal or photochemical conditions, leading to constitutional isomers, though such pathways are less common than ionic reactions for this class of compounds.

Vicarious Nucleophilic Substitution (VNS) is a powerful and characteristic reaction of electron-deficient aromatic compounds, such as nitropyridines. It allows for the formal substitution of a hydrogen atom by a nucleophile. organic-chemistry.org The process involves a carbanion that bears a leaving group at the nucleophilic center. organic-chemistry.org

The mechanism consists of two main steps:

Adduct Formation: The carbanion adds to an electron-deficient position on the pyridine ring, typically ortho or para to the nitro group, forming a σ-adduct (also known as a Meisenheimer-type adduct). nih.govacs.org

β-Elimination: A base induces the elimination of the leaving group from the adduct, which leads to rearomatization and the formation of the substituted product. nih.govacs.org

VNS reactions have been reported for 2-, 3-, and 4-nitropyridines. organic-chemistry.org For 3-nitropyridines, substitution generally occurs at the position para to the nitro group (the 6-position). rsc.orgscispace.com This regioselectivity makes VNS a highly predictable method for introducing alkyl or amino groups onto the nitropyridine core. acs.orgrsc.org The reaction is highly selective for monosubstitution because the resulting product anion is not susceptible to further nucleophilic attack. organic-chemistry.org This pathway provides a robust method for C-H functionalization of the pyridine ring in the title compound, complementing reactions at the bromo or acrylic acid sites.

Coordination Chemistry and Supramolecular Architectures

Ligand Design and Coordination Modes of 2-Bromo-3-nitropyridine-4-acrylic acid

The design of this compound as a ligand is predicated on the presence of multiple coordination sites, allowing for diverse binding interactions with metal centers. The strategic placement of bromo and nitro substituents on the pyridine (B92270) ring further modulates its electronic properties and steric profile, influencing the resulting coordination geometries.

The primary coordination sites of this compound are the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. The pyridine nitrogen acts as a Lewis base, readily coordinating to a wide range of metal ions. The carboxylate group, formed upon deprotonation of the acrylic acid, offers several potential coordination modes, as detailed in the table below. This versatility allows the ligand to act as a bridge between multiple metal centers, facilitating the formation of extended one-, two-, or three-dimensional networks.

| Coordination Mode | Description | Potential Structural Role |

| Monodentate | Only one oxygen atom of the carboxylate group binds to a single metal center. | Can act as a terminal ligand or a simple linker in a coordination polymer. |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring. | Enhances the stability of the metal-ligand interaction. |

| Bidentate Bridging | Each oxygen atom of the carboxylate group binds to a different metal center. | Promotes the formation of dimeric units or extended chain-like structures. |

| Tridentate | The pyridine nitrogen and both carboxylate oxygens coordinate to metal centers. | Can lead to the formation of complex, high-dimensional frameworks. |

The ability of the carboxylate group to adopt various coordination modes is a key factor in the structural diversity observed in coordination polymers based on carboxylic acid-functionalized ligands.

The presence of the bromo and nitro substituents on the pyridine ring significantly impacts the ligand's coordination behavior. The electron-withdrawing nature of both the bromo and, particularly, the nitro group reduces the electron density on the pyridine ring. This, in turn, decreases the basicity of the pyridine nitrogen, affecting its affinity for metal ions and the strength of the resulting coordinate bond.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The multifunctional nature of this compound makes it a promising candidate for the construction of MOFs and coordination polymers. These materials are of significant interest due to their potential applications in gas storage, separation, catalysis, and sensing.

The synthesis of MOFs and coordination polymers incorporating ligands such as this compound typically involves solvothermal or hydrothermal methods. In these approaches, the ligand and a metal salt are dissolved in a suitable solvent or mixture of solvents and heated in a sealed vessel. The choice of metal ion, solvent, temperature, and reaction time can all influence the final structure of the resulting material. The structural diversity of MOFs arises from the variety of coordination geometries accessible to the metal ions and the flexible coordination modes of the organic linker. For instance, different metal ions can lead to distinct network topologies even with the same organic ligand.

This compound can be classified as a heterotopic linker due to the presence of two different types of coordinating groups: the pyridine nitrogen and the carboxylate group. The use of such linkers is a powerful strategy for constructing complex and functional MOFs. The differential coordination preferences of the nitrogen and oxygen donor atoms for various metal ions can be exploited to create heterometallic frameworks or to control the connectivity and topology of the resulting network. This can lead to materials with unique properties that are not accessible with simpler, monotopic linkers.

The formation of porous structures is a hallmark of MOF chemistry. The porosity of a MOF is determined by the size and shape of the organic linker and the coordination geometry of the metal clusters. The rigid nature of the pyridine ring in this compound, combined with the potential for extended bridging by the carboxylate group, can facilitate the formation of robust frameworks with permanent porosity. The specific arrangement of the linkers and metal nodes defines the topology of the network. The design and synthesis of MOFs with predictable topologies is a major goal in the field, and the use of well-defined linkers like this compound is crucial for achieving this control. The table below summarizes some common network topologies observed in MOFs and the factors that can favor their formation.

| Topology | Description | Favorable Conditions |

| pcu (primitive cubic) | A simple cubic network. | Often formed with linear linkers and octahedral metal nodes. |

| dia (diamondoid) | A network resembling the structure of diamond. | Can be formed with tetrahedral linkers and tetrahedral metal nodes. |

| mof-5 (metal-organic framework-5) | A well-known topology with large cubic pores. | Typically formed with terephthalate-based linkers and zinc-based secondary building units. |

| sql (square lattice) | A 2D network with square-shaped pores. | Can be generated with linear linkers and square-planar metal nodes. |

The specific topology adopted by a MOF based on this compound would depend on the interplay of factors such as the coordination preferences of the chosen metal ion and the reaction conditions.

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific research data published on the compound “this compound” that pertains to its coordination chemistry or supramolecular architecture. The detailed analysis requested in the outline—including specific discussions on its heterosynthon formation, crystal engineering strategies, and molecular conformation—cannot be completed as the foundational experimental data, such as single-crystal X-ray diffraction studies, for this particular molecule is not available in the public domain.

While the concepts outlined are fundamental to the fields of crystal engineering and supramolecular chemistry, they cannot be specifically applied to "this compound" without published research on this exact compound. Information on related compounds, such as other substituted pyridine carboxylic acids or different bromo-nitropyridines, cannot be used to accurately describe the specific supramolecular behavior of the requested molecule.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information at this time. Further experimental research on "this compound" would be required to provide the data necessary to address the specified outline.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-Bromo-3-nitropyridine-4-acrylic acid in solution. Through a combination of one-dimensional and multidimensional experiments, a complete picture of the atomic connectivity and spatial arrangement can be assembled.

The proton (¹H) NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the carbon-13 (¹³C) NMR spectrum reveals the types of carbon atoms present.

In the ¹H NMR spectrum, the pyridine (B92270) ring is expected to show two distinct signals for its two aromatic protons. Due to the electron-withdrawing effects of the nitro group and the bromine atom, these protons would appear in the downfield region, typically between δ 8.0 and 9.0 ppm. The acrylic acid moiety would display two signals for the vinylic protons, whose chemical shifts are influenced by their position relative to the carboxylic acid group and the pyridine ring. A broad singlet for the carboxylic acid proton would also be observable, typically at a very downfield shift (>10 ppm), which can be confirmed by D₂O exchange.

The ¹³C NMR spectrum would corroborate this structure, showing eight distinct carbon signals. The pyridine ring carbons would resonate at specific chemical shifts influenced by the attached substituents (bromo, nitro, and acrylic acid groups). The spectrum would also clearly show the signals for the two vinylic carbons and the carbonyl carbon of the carboxylic acid group, which typically appears significantly downfield (~165-175 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary based on solvent and other conditions.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine H-5 | ~8.8 (d) | ~150 |

| Pyridine H-6 | ~8.6 (d) | ~145 |

| Vinylic H (α to COOH) | ~7.5-8.0 (d) | ~130-135 |

| Vinylic H (β to COOH) | ~6.5-7.0 (d) | ~125-130 |

| Carboxylic Acid (COOH) | >12 (br s) | ~168 |

| Pyridine C-2 (C-Br) | - | ~120 |

| Pyridine C-3 (C-NO₂) | - | ~152 |

| Pyridine C-4 (C-Acrylic) | - | ~140 |

The acrylic acid moiety of the molecule can exist as two different geometric isomers, E (entgegen) and Z (zusammen), due to the restricted rotation around the carbon-carbon double bond. studymind.co.uk NMR spectroscopy, specifically the analysis of proton-proton coupling constants (J-values), is the definitive method for determining this stereochemistry. reddit.com

The magnitude of the vicinal coupling constant (³J) between the two vinylic protons is diagnostic of the isomer present. reddit.com For the trans or E-isomer, where the protons are on opposite sides of the double bond, the coupling constant is typically in the range of 12–18 Hz. youtube.com For the cis or Z-isomer, where the protons are on the same side, the coupling constant is significantly smaller, usually in the range of 6–12 Hz. reddit.comyoutube.com By measuring this coupling constant from the high-resolution ¹H NMR spectrum, the predominant or exclusive stereoisomer formed during the synthesis can be unequivocally assigned. quizlet.com

Table 2: Expected Vinylic Proton Coupling Constants for E/Z Isomers

| Isomer | Relative Position of Vinylic Protons | Expected ³J Coupling Constant (Hz) |

|---|---|---|

| E-isomer | trans | 12 - 18 |

| Z-isomer | cis | 6 - 12 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight and elemental composition of this compound and for analyzing its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula. For this compound (C₈H₅BrN₂O₄), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Furthermore, the presence of a bromine atom provides a characteristic isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. HRMS will therefore detect two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive confirmation of the presence of a single bromine atom in the molecule.

Tandem Mass Spectrometry (MS/MS) is used to probe the structure of a molecule by inducing its fragmentation and analyzing the resulting daughter ions. In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-activated dissociation (CAD). nih.gov The resulting fragments provide valuable information about the molecule's structural components and how they are connected.

Plausible fragmentation pathways can be predicted based on the known chemical behavior of the functional groups present. nih.gov Common fragmentation patterns for this molecule would likely include:

Loss of a water molecule (H₂O) from the carboxylic acid group.

Loss of carbon dioxide (CO₂) or carbon monoxide (CO) , also from the carboxylic acid.

Loss of the nitro group (NO₂) or nitric oxide (NO) .

Cleavage of the bond between the pyridine ring and the acrylic acid side chain.

Analyzing the masses of these fragment ions allows for the reconstruction of the molecular structure, providing strong corroborative evidence for the assignments made by NMR. nih.gov

Table 3: Predicted Key Fragment Ions in MS/MS Analysis of this compound (C₈H₅BrN₂O₄) Note: m/z values are calculated for the ⁷⁹Br isotope.

| Proposed Fragment Ion | Neutral Loss | Predicted m/z |

|---|---|---|

| [M-H₂O]⁺ | H₂O | 254.9 |

| [M-NO₂]⁺ | NO₂ | 227.0 |

| [M-COOH]⁺ | COOH | 227.9 |

| [M-Br]⁺ | Br | 193.0 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. uva.nl It is highly effective for assessing the purity of a sample and identifying any volatile or semi-volatile impurities.

For the analysis of this compound, the compound might require derivatization (e.g., conversion to a more volatile ester) to make it suitable for GC analysis due to the low volatility and high polarity of the carboxylic acid group. Once injected, the sample is vaporized, and its components are separated as they travel through the GC column. Each separated component then enters the mass spectrometer, where it is identified based on its unique mass spectrum. This method is exceptionally useful for detecting and identifying residual solvents, starting materials, or by-products from the synthesis, thereby providing a comprehensive profile of the sample's purity. thepharmajournal.com

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and probing the nature of intermolecular interactions. For this compound, these techniques would provide a characteristic "fingerprint" based on the vibrational modes of its distinct chemical bonds.

Identification of Characteristic Functional Groups and Intermolecular Interactions

The FTIR and Raman spectra of this compound are expected to display a series of distinct bands corresponding to its various functional components. The nitro group (NO₂) typically exhibits strong, characteristic stretching vibrations. Specifically, asymmetric and symmetric stretching modes for the NO₂ group are anticipated in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

The acrylic acid moiety would contribute several prominent peaks. A strong absorption band corresponding to the carbonyl (C=O) stretch is expected around 1700 cm⁻¹. The presence of intermolecular hydrogen bonding, a common feature in carboxylic acids, can cause this peak to broaden and shift. The hydroxyl (O-H) stretch of the carboxylic acid group would appear as a very broad band in the 2500-3300 cm⁻¹ region, another hallmark of hydrogen-bonded dimers. The carbon-carbon double bond (C=C) of the acrylate (B77674) group will have a stretching vibration in the 1625-1640 cm⁻¹ range.

Vibrations associated with the pyridine ring will also be present, typically in the 1400-1600 cm⁻¹ region (C=C and C=N stretching) and at lower frequencies for ring deformation modes. cdnsciencepub.comaps.org The carbon-bromine (C-Br) bond stretching is expected to appear at lower wavenumbers, generally in the 500-600 cm⁻¹ range.

Raman spectroscopy would complement the FTIR data. While the O-H stretch is often weak in Raman, the C=C and symmetric NO₂ stretching vibrations are expected to produce strong signals. helixchrom.comresearchgate.net Because water is a weak Raman scatterer, this technique is particularly well-suited for analyzing samples in aqueous solutions. helixchrom.com

Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Broad | Weak |

| Pyridine Ring | C-H stretch | 3000-3100 | Medium | Medium |

| Carbonyl | C=O stretch | ~1700 | Strong | Medium |

| Alkene | C=C stretch | 1625-1640 | Medium | Strong |

| Pyridine Ring | C=C, C=N stretch | 1400-1600 | Strong | Strong |

| Nitro Group | NO₂ asymmetric stretch | 1500-1570 | Strong | Medium |

| Nitro Group | NO₂ symmetric stretch | 1300-1370 | Strong | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The spectrum is dictated by the presence of chromophores—parts of the molecule that absorb light. In this compound, the conjugated system comprising the nitropyridine ring and the acrylic acid side chain acts as a potent chromophore.

The absorption of UV radiation excites electrons from lower energy ground states to higher energy excited states. mdpi.com The key expected transitions for this molecule are π → π* (pi to pi-star) and n → π* (n to pi-star). The highly conjugated π-system of the molecule would lead to intense π → π* transitions. The presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons would also allow for lower-energy n → π* transitions.

The nitro group on the pyridine ring is a strong electron-withdrawing group, which typically extends the conjugation and shifts the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift). For example, 4-nitropyridine N-oxide, a related chromophore, exhibits a strong solvatochromic effect with absorption in the 330-355 nm range. researchgate.netacs.org The conjugation with the acrylic acid group is expected to further extend this system, potentially pushing the λmax to even longer wavelengths. Analysis of the absorption spectrum would confirm the extent of conjugation and provide valuable data on the molecule's electronic structure.

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region |

|---|---|---|

| π → π* | Pi bonding to pi antibonding | 250-400 nm |

X-ray Diffraction Studies

X-ray diffraction (XRD) techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids.

Single Crystal X-ray Diffraction for Absolute Structure Determination and Conformation

Key structural questions that SCXRD could answer include the planarity of the molecule—specifically the torsion angle between the pyridine ring and the acrylic acid substituent—and the geometry of the substituent groups relative to the ring. Furthermore, analysis of the crystal packing would reveal the nature of intermolecular interactions, such as hydrogen bonds between the carboxylic acid of one molecule and the pyridine nitrogen of another (a common supramolecular synthon), as well as potential π–π stacking interactions between the aromatic rings. researchgate.net

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze microcrystalline powders and is a primary tool for identifying crystalline phases and investigating polymorphism—the ability of a compound to exist in more than one crystal form. libretexts.org While SCXRD analyzes a single point, PXRD provides data on the bulk material. libretexts.org

Each polymorph of a compound produces a unique diffraction pattern, acting as a fingerprint for that specific crystalline phase. PXRD would be essential for quality control to ensure the phase purity of a bulk sample of this compound. It could also be used to study phase transitions that occur under different conditions, such as changes in temperature or pressure, and to characterize different solvates or hydrates that may form during crystallization. rsc.org

Advanced Chromatographic Separations for Complex Mixture Analysis

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are vital for the separation, purification, and analysis of complex mixtures. nih.gov For an acidic, polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice.

Separation would likely be achieved on a C18 stationary phase with a mobile phase consisting of a gradient of an organic solvent (like acetonitrile) and an aqueous buffer. sielc.comhelixchrom.com The retention of the molecule on the column would be highly dependent on the pH of the mobile phase, which controls the ionization state of the carboxylic acid group. nih.gov At a pH below its pKa, the acid will be protonated and less polar, leading to longer retention times. Conversely, at a pH above its pKa, it will be in its anionic carboxylate form, making it more polar and causing it to elute faster. This property allows for fine-tuning of the separation method. helixchrom.com The use of detectors such as UV-Vis, set to the molecule's λmax, would allow for sensitive detection and quantification. sielc.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Quantification, and Isolation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of this compound, offering robust methods for purity determination, accurate quantification, and efficient isolation of the compound from complex mixtures. The inherent polarity and structural features of the molecule, including the carboxylic acid function, the pyridine ring, and the bromo and nitro substituents, dictate the selection of appropriate HPLC conditions.

Reverse-phase (RP) HPLC is the most common modality employed for the analysis of this and structurally related compounds. In this technique, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a C18 (octadecylsilane) column is a typical choice for the stationary phase due to its hydrophobicity, which allows for effective retention of the aromatic pyridine ring.

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer is commonly used. The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase is crucial for the analysis of carboxylic acids like this compound. The acid suppresses the ionization of the carboxyl group, leading to a more retained and sharper peak, which is essential for accurate quantification and improved resolution. For applications requiring compatibility with mass spectrometry (MS), formic acid is preferred over non-volatile acids like phosphoric acid.

Purity Assessment: HPLC is extensively used to assess the purity of synthesized this compound. By developing a suitable gradient or isocratic elution method, it is possible to separate the main compound from its impurities, which may include starting materials, by-products, or degradation products. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantification: For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of this compound. The peak area of the analyte in an unknown sample is then compared to the calibration curve to determine its concentration. This is vital for ensuring the correct stoichiometry in subsequent reactions or for formulation purposes.

Isolation: Preparative HPLC can be employed for the isolation and purification of this compound from a reaction mixture. By scaling up the analytical method to a larger column and higher flow rates, significant quantities of the pure compound can be collected for further studies.

Interactive Data Table: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a wavelength of approximately 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Ion Chromatography (IC) for Organic Acid Analysis

Ion Chromatography (IC) is a powerful analytical technique particularly suited for the determination of ionic species, including organic acids. For a compound like this compound, which possesses a carboxylic acid group, IC, and specifically ion-exclusion chromatography (IEC), offers a valuable method for its analysis.

In IEC, the separation mechanism is based on the exclusion of ionized analytes from the pores of a stationary phase that carries fixed charges of the same sign. For the analysis of anionic species, such as the carboxylate form of this compound, a cation-exchange resin is used as the stationary phase. The negatively charged sulfonate groups on the resin repel the anionic analytes, causing them to elute earlier than neutral or cationic species.

The mobile phase in IEC is typically a dilute solution of a strong acid, such as sulfuric acid or methanesulfonic acid. The choice of eluent and its concentration can be adjusted to optimize the separation. The acidic eluent suppresses the ionization of the carboxylic acid, allowing it to partition into the stationary phase to a greater extent, thereby increasing its retention time and enabling separation from other ionic and non-ionic components in the sample matrix.

Organic Acid Analysis: The primary application of IC for this compound is its direct analysis as an organic acid. This is particularly useful for quantifying the compound in aqueous samples or in the presence of other inorganic and organic ions. The selectivity of IC allows for the separation of the target analyte from common inorganic anions (e.g., chloride, nitrate, sulfate) and other organic acids that might be present in the sample.

Detection in IC is often accomplished using a conductivity detector. To enhance sensitivity, a suppressor is used to reduce the background conductivity of the eluent and convert the analyte ions into their more conductive acid form.

The successful application of IC to the analysis of aromatic carboxylic acids has been demonstrated, although challenges such as peak tailing and long retention times for hydrophobic compounds can occur. Method development for this compound would involve optimizing the eluent composition and concentration to achieve a balance between retention, resolution, and peak shape.

Interactive Data Table: Typical Ion-Exclusion Chromatography Parameters for Aromatic Carboxylic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | High-capacity cation-exchange resin |

| Mobile Phase | Dilute sulfuric acid or methanesulfonic acid |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | Suppressed conductivity |

| Injection Volume | 20 - 100 µL |

| Column Temperature | Ambient or slightly elevated |

Hyphenated LC-MS and LC-NMR Techniques for Comprehensive Characterization

For an unambiguous and comprehensive structural characterization of this compound and its potential impurities or degradation products, hyphenated techniques that couple the separation power of liquid chromatography with the specificity of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are invaluable.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation capabilities of HPLC with the mass-analyzing capabilities of a mass spectrometer. This technique provides information about the molecular weight and fragmentation pattern of the analyte, which is crucial for its identification and structural elucidation.

For this compound, an electrospray ionization (ESI) source is commonly used to generate gas-phase ions from the eluting analyte. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The presence of a bromine atom in the molecule is a key diagnostic feature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units (e.g., for the molecular ion, M⁺ and [M+2]⁺). This isotopic signature is a powerful tool for confirming the presence of bromine in the molecule and in any of its fragments or related impurities.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high accuracy, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, can provide further structural information by revealing the connectivity of the atoms within the molecule.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR):

LC-NMR directly couples an HPLC system with an NMR spectrometer, allowing for the acquisition of NMR spectra of compounds as they elute from the chromatography column. This technique is particularly powerful for the structural elucidation of unknown impurities or degradation products without the need for their isolation.

By feeding the HPLC eluent containing the separated analyte into the NMR flow cell, ¹H NMR and other NMR experiments can be performed. For this compound, ¹H NMR would provide information about the chemical environment of the protons on the pyridine ring and the acrylic acid moiety. The chemical shifts, coupling constants, and integration of the signals would help to confirm the structure of the main compound and to identify any structural isomers or related substances.

The combination of LC-MS and LC-NMR provides complementary information. LC-MS gives the molecular weight and elemental composition, while LC-NMR provides detailed information about the chemical structure and connectivity. Together, these hyphenated techniques offer a comprehensive approach to the characterization of this compound and its related substances, ensuring its identity, purity, and structural integrity.

Interactive Data Table: Key Information from Hyphenated Techniques for this compound

| Technique | Information Obtained | Key Features for this Compound |

|---|---|---|

| LC-MS (ESI) | Molecular weight, fragmentation patterns | Characteristic bromine isotope pattern (M and M+2 peaks of ~1:1 ratio) |

| LC-HRMS | Exact mass and elemental composition | Confirmation of the molecular formula |

| LC-MS/MS | Structural information from fragmentation | Elucidation of the connectivity of the molecule |

| LC-NMR (¹H NMR) | Chemical environment of protons, structural connectivity | Confirmation of the pyridine and acrylic acid moieties and their substitution pattern |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of medium to large-sized molecules. DFT calculations can predict a wide range of molecular properties by approximating the electron density of a system.

Optimization of Molecular Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a molecule like 2-Bromo-3-nitropyridine-4-acrylic acid, with a flexible acrylic acid side chain, conformational analysis is crucial. This involves identifying various possible spatial arrangements (conformers) arising from rotation around single bonds and determining their relative energies to identify the most stable conformer. Theoretical calculations on related pyridine (B92270) derivatives have successfully employed methods like B3LYP with basis sets such as 6-311++G(d,p) to compute optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles. These calculated values are often compared with experimental data from X-ray crystallography, where available, to validate the computational method.

Frontier Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction